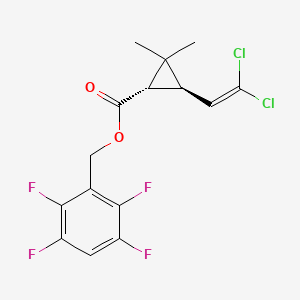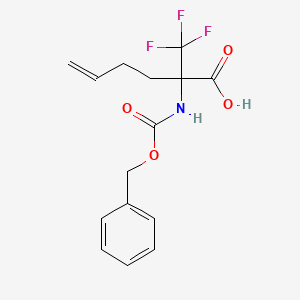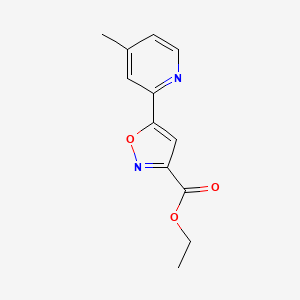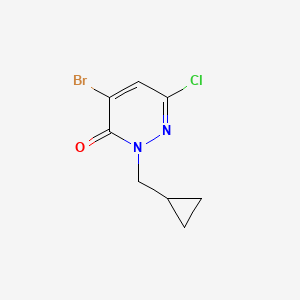
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a formyl group, a phenylmethoxy group, and a sulfonate group attached to a cyclohexa-1,3-diene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate typically involves multiple steps. One common method includes the following steps:
Formation of the phenylmethoxy group: This step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form phenylmethoxybenzene.
Introduction of the formyl group: The phenylmethoxybenzene is then subjected to a formylation reaction using reagents like dichloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride.
Cyclohexa-1,3-diene ring formation: The formylated phenylmethoxybenzene is then reacted with a suitable diene precursor under Diels-Alder reaction conditions to form the cyclohexa-1,3-diene ring.
Sulfonation: Finally, the compound is sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: (5-Carboxy-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate.
Reduction: (5-Hydroxymethyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonate group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylephrine Related Compound F
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
(5-Formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate is unique due to its combination of functional groups and the presence of a cyclohexa-1,3-diene ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
1076199-01-3 |
|---|---|
Fórmula molecular |
C21H20O5S |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
(5-formyl-2-phenylmethoxyphenyl) 4-methylcyclohexa-1,3-diene-1-sulfonate |
InChI |
InChI=1S/C21H20O5S/c1-16-7-10-19(11-8-16)27(23,24)26-21-13-18(14-22)9-12-20(21)25-15-17-5-3-2-4-6-17/h2-7,9-10,12-14H,8,11,15H2,1H3 |
Clave InChI |
RAEMWWMFRHJUPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(CC1)S(=O)(=O)OC2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


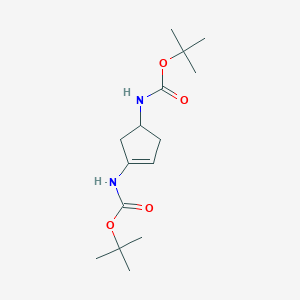
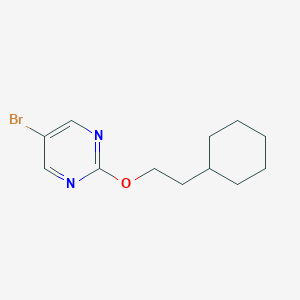

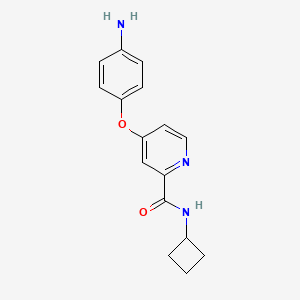

![5-Methoxy-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720390.png)

